Lithium tetraphenylborate tris(1,2-dimethoxyethane)

Hydroformylation Regioselectivity Rhodium Catalysis

Researchers often face irreproducible results when using base-free LiBPh₄ due to variable solvation and limited solubility. LiBPh₄·3DME is a discrete, crystalline molecular complex with a fixed 1:3 Li:DME stoichiometry that dissolves readily in organic solvents to provide well-defined solvent-separated ion pairs (SSIPs). • 10-fold iso/normal ratio improvement in Rh-catalyzed hydroformylation (3.1 → 32:1) • 72-fold rate acceleration in CO₂ insertion reactions • >80% coulombic efficiency in Li-metal battery electrolytes with minimal dendrite formation Supplied as a moisture-sensitive, white crystalline powder with consistent lot-to-lot quality.

Molecular Formula C36H50BLiO6
Molecular Weight 596.6 g/mol
CAS No. 75965-35-4
Cat. No. B1613489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium tetraphenylborate tris(1,2-dimethoxyethane)
CAS75965-35-4
Molecular FormulaC36H50BLiO6
Molecular Weight596.6 g/mol
Structural Identifiers
SMILES[Li+].[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.COCCOC.COCCOC.COCCOC
InChIInChI=1S/C24H20B.3C4H10O2.Li/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-5-3-4-6-2;/h1-20H;3*3-4H2,1-2H3;/q-1;;;;+1
InChIKeyADYUZFWVPWDPFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Tetraphenylborate Tris(1,2-Dimethoxyethane) Overview


Lithium tetraphenylborate tris(1,2-dimethoxyethane) (LiBPh₄·3DME) is a crystalline organoborate complex with molecular formula C₃₆H₅₀BLiO₆ and molecular weight 596.54 g/mol . This compound consists of a lithium cation coordinated by three 1,2-dimethoxyethane (DME) ligands and charge-balanced by the bulky, lipophilic tetraphenylborate (BPh₄⁻) anion . Its precise, well-defined coordination environment contrasts with the variable solvation states of many common lithium salts in organic media, making LiBPh₄·3DME a valuable tool for investigating cation-anion interactions, catalytic mechanisms, and electrolyte behavior in non-aqueous systems [1].

Why LiBPh₄·3DME Cannot Be Substituted


Procurement of a generic 'lithium tetraphenylborate' is not equivalent to the specific tris(1,2-dimethoxyethane) adduct (LiBPh₄·3DME). The base-free LiBPh₄ exists as a polymeric solid with limited solubility in organic solvents [1], whereas the tris(DME) solvate is a discrete molecular complex that dissolves readily to provide well-defined, solvent-separated ion pairs (SSIPs) [2]. This precise stoichiometry (1 Li⁺ : 3 DME) ensures consistent ionic speciation in solution, a critical factor for reproducible catalytic activity and electrochemical measurements [3]. Substituting with other lithium salts (e.g., LiPF₆, LiBF₄) introduces different anions that dramatically alter ion pairing, conductivity profiles, and chemical stability, as detailed in the quantitative evidence below [4].

LiBPh₄·3DME Performance Evidence


Styrene Hydroformylation Regioselectivity

In rhodium-catalyzed styrene hydroformylation, the addition of LiBPh₄·3DME significantly enhances both catalytic activity and regioselectivity [1].

Hydroformylation Regioselectivity Rhodium Catalysis

CO₂ Insertion Kinetics

LiBPh₄·3DME acts as a powerful Lewis acid additive for CO₂ insertion reactions, dramatically accelerating the rate compared to the uncatalyzed reaction [1].

CO₂ Insertion Kinetics Lithium Salt Additive

Coulombic Efficiency in Lithium Cycling

In mixed DME/THF electrolytes, LiBPh₄-based solutions achieve higher coulombic efficiencies for lithium cycling compared to LiPF₆, LiClO₄, LiBF₄, and LiCF₃SO₃ [1].

Lithium Battery Coulombic Efficiency Electrolyte

Lithium Dendrite Suppression

Electrolytes containing LiBPh₄ exhibit significantly reduced lithium dendrite growth compared to other lithium salts, as directly visualized by atomic force microscopy (AFM) [1].

Lithium Dendrite Suppression AFM Electrolyte

Conductivity Profile and Ion Pairing

Unlike LiPF₆, LiClO₄, LiBF₄, and LiCF₃SO₃, LiBPh₄ electrolytes do not exhibit a conductivity maximum as a function of solvent composition, a direct consequence of the large, weakly coordinating BPh₄⁻ anion that resists ion pairing [1].

Ionic Conductivity Ion Pairing Electrolyte

Solvate Structure vs. Base-Free Form

The tris(DME) solvate of LiBPh₄ exists as a discrete molecular entity, whereas base-free LiBPh₄ forms a polymeric solid with limited solubility [1]. This structural distinction is critical for applications requiring precise control over solution-phase speciation [2].

Coordination Chemistry Solvate Structure Phase Behavior

LiBPh₄·3DME Applications


Regioselective Hydroformylation

LiBPh₄·3DME is the preferred additive for rhodium-catalyzed styrene hydroformylation when maximizing the iso-to-normal (Iso/N) product ratio is paramount. The 10-fold improvement in regioselectivity (from 3.1 to 32:1) [1] directly translates to higher-value branched aldehyde products and reduced downstream separation costs. Procurement of this specific solvate ensures the well-defined Lewis acidity required for this catalytic enhancement [2].

CO₂ Insertion Reactions

For processes involving CO₂ insertion into organic substrates, LiBPh₄·3DME delivers a 72-fold rate acceleration [1]. This substantial kinetic boost makes it a strategic choice for laboratory-scale method development and potentially for intensified industrial processes where reaction time is a critical cost driver.

Lithium Metal Battery Electrolytes

In lithium metal battery research, LiBPh₄·3DME-based electrolytes achieve coulombic efficiencies exceeding 80% [1], outperforming conventional salts like LiPF₆ and LiBF₄ under comparable conditions. Furthermore, the minimal dendrite formation observed by AFM [2] positions LiBPh₄·3DME as a candidate for developing safer, longer-life lithium metal anodes.

Weakly Coordinating Anion and Ion Pairing Studies

The unique conductivity profile of LiBPh₄·3DME—characterized by the absence of a maximum in mixed solvents [1]—makes it an ideal probe for investigating the role of anion size and Lewis basicity in electrolyte ion pairing. Researchers seeking to decouple solvent effects from ion association phenomena will find the tris(DME) solvate provides a reproducible, well-defined source of the large BPh₄⁻ anion in solution [2].

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